molecular formula C17H14BrClN4O B6459504 2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-chloroquinoxaline CAS No. 2549001-47-8

2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-chloroquinoxaline

Cat. No.: B6459504
CAS No.: 2549001-47-8
M. Wt: 405.7 g/mol
InChI Key: RJCDCNZPDHZPPP-UHFFFAOYSA-N
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Description

2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-chloroquinoxaline is a synthetic organic compound known for its unique chemical structure. Featuring a combination of bromopyridinyl, pyrrolidinyl, and quinoxaline groups, this compound has gained interest in various fields, including medicinal chemistry, for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-chloroquinoxaline typically involves the following steps:

  • Formation of the quinoxaline ring: Starting with an appropriate precursor, a quinoxaline ring is synthesized using standard condensation reactions.

  • Introduction of the chloro group: Chlorination of the quinoxaline ring is performed under controlled conditions using chlorinating agents such as thionyl chloride.

  • Synthesis of the bromopyridinyl intermediate: 3-bromopyridine is converted to the desired bromopyridinyl intermediate via nucleophilic substitution reactions.

  • Pyrrolidine ring formation: The pyrrolidine ring is formed using conventional cyclization techniques.

  • Coupling reactions: The bromopyridinyl and pyrrolidinyl groups are coupled with the quinoxaline core using specific coupling reagents like palladium catalysts.

Industrial Production Methods: Industrial-scale production involves the optimization of the above steps for increased yield and purity. This includes refining reaction conditions, using high-efficiency catalysts, and employing scalable techniques such as continuous flow synthesis.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes several types of chemical reactions:

  • Substitution Reactions: Commonly, nucleophilic substitution can occur at the bromopyridinyl group.

  • Oxidation and Reduction: The quinoxaline core can participate in redox reactions, influenced by various oxidizing and reducing agents.

  • Coupling Reactions: Both the bromopyridinyl and pyrrolidinyl groups can engage in coupling reactions.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Coupling Reagents: Palladium catalysts, copper iodide.

Major Products: From these reactions, products such as substituted quinoxalines, pyridines, and pyrrolidines can be formed. These derivatives often retain the core biological activities of the parent compound.

Scientific Research Applications

Chemistry: In chemistry, the compound serves as a versatile building block for synthesizing a variety of derivatives for research.

Biology: Its biological activity, especially the ability to bind to specific proteins and enzymes, makes it valuable in studying biological pathways.

Medicine: The potential medicinal properties, such as anti-cancer or anti-inflammatory effects, are under investigation.

Industry: In industry, it could be used in the development of advanced materials or as a precursor for complex organic syntheses.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets such as enzymes or receptors. Its unique structure allows it to fit into specific active sites, thereby modulating biological pathways. These interactions can inhibit or activate processes depending on the nature of the target.

Comparison with Similar Compounds

Compared to other similar compounds, 2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-chloroquinoxaline exhibits:

  • Higher specificity: due to its unique structure.

  • Enhanced biological activity: against certain targets.

List of Similar Compounds

  • 2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}quinoxaline

  • 2-{3-[(3-fluoropyridin-4-yl)oxy]pyrrolidin-1-yl}-6-chloroquinoxaline

There you have it—a detailed dive into this fascinating compound. Anything specific you want to explore further?

Properties

IUPAC Name

2-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-chloroquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClN4O/c18-13-8-20-5-3-16(13)24-12-4-6-23(10-12)17-9-21-15-7-11(19)1-2-14(15)22-17/h1-3,5,7-9,12H,4,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCDCNZPDHZPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Br)C3=CN=C4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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